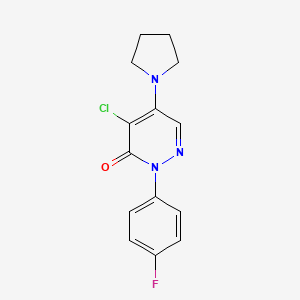
4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core structure
准备方法
The synthesis of 4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and fluorophenyl groups: These groups are introduced via substitution reactions using suitable reagents.
Attachment of the pyrrolidinyl group: This step involves the nucleophilic substitution of a leaving group with pyrrolidine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
化学反应分析
4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Anticancer Activity
Research has indicated that compounds related to 4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone exhibit promising anticancer properties. For instance, derivatives of Mannich bases have shown enhanced cytotoxicity against various cancer cell lines, including human colon cancer and hepatoma cells. In studies, these compounds demonstrated cytotoxic effects that were significantly greater than standard chemotherapeutics like 5-fluorouracil .
| Cell Line | IC50 Value (µg/mL) | Comparison to 5-Fluorouracil |
|---|---|---|
| HepG2 (Liver Cancer) | < 2 | More potent |
| MCF-7 (Breast Cancer) | < 2 | More potent |
| PC-3 (Prostate Cancer) | Varied | Less potent than some derivatives |
Neuropathic Pain Management
The compound has been evaluated as a σ1 receptor ligand, which is a target for neuropathic pain treatment. Studies suggest that it may belong to a novel class of drugs aimed at managing pain through σ1 receptor modulation . This receptor is implicated in various pain pathways, and ligands targeting it can potentially provide relief from chronic pain conditions.
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Study on Anticancer Activity :
- Pain Management Research :
作用机制
The mechanism of action of 4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context in which the compound is used. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
相似化合物的比较
Similar compounds to 4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone include other pyridazinone derivatives with different substituents. These compounds may have varying biological activities and properties. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications.
Some similar compounds include:
- 4-chloro-2-(4-methylphenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- 4-chloro-2-(4-bromophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- 4-chloro-2-(4-phenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
生物活性
4-Chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, a pyridazinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure
The compound can be represented by the following chemical formula:
C14H13ClFN3O
Research indicates that pyridazinone derivatives can exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific mechanisms of action for this compound are still under investigation, but studies suggest it may act through the inhibition of key enzymes or receptors involved in disease processes.
Biological Activity Overview
- Inhibition of Cyclooxygenases (COX):
- Anticancer Properties:
- Cytotoxicity:
Case Studies
A few notable studies highlight the biological activity of pyridazinones:
-
Study on Anti-inflammatory Activity:
In a study evaluating new pyridazinone derivatives, compounds demonstrated significant analgesic and anti-inflammatory effects without causing gastric lesions in animal models . This suggests a favorable safety profile alongside efficacy. -
MDM2 Inhibition Study:
A study focused on spirooxindoles revealed that modifications to the pyrrolidine core could enhance binding affinity to MDM2, leading to increased p53 activation and subsequent tumor suppression . This indicates that structural variations in related compounds can lead to improved therapeutic profiles.
Table 1: Summary of Biological Activities
| Activity Type | Compound Reference | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| COX-1 Inhibition | Pyridazinone Derivative A | 59% | 10 |
| COX-2 Inhibition | Pyridazinone Derivative B | 37% | 10 |
| Cytotoxicity (IC50) | Compound T3 | 27 µM | N/A |
| MDM2 Binding Affinity | Compound X | High Affinity | N/A |
属性
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O/c15-13-12(18-7-1-2-8-18)9-17-19(14(13)20)11-5-3-10(16)4-6-11/h3-6,9H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBCMAWONZZUDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













